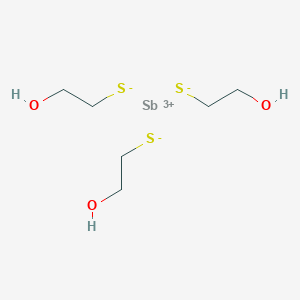

Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-

Description

Properties

CAS No. |

71215-72-0 |

|---|---|

Molecular Formula |

C6H15O3S3Sb |

Molecular Weight |

353.1 g/mol |

IUPAC Name |

antimony(3+);2-hydroxyethanethiolate |

InChI |

InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |

InChI Key |

SDAPCJALHMXUGR-UHFFFAOYSA-K |

Canonical SMILES |

C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of antimony mercaptides, including antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-, is typically achieved by the reaction of antimony trioxide (Sb2O3) with an organic mercaptan containing the desired ligand moiety. The reaction proceeds in the presence of a lower aliphatic carboxylic acid such as formic acid, acetic acid, or propionic acid, which acts as a catalyst and facilitates the reaction by removing water formed during the process.

The general stoichiometric reaction is:

$$

Sb2O3 + 6 HS-R \rightarrow 2 Sb(SR)3 + 3 H2O

$$

where $$ HS-R $$ is the organic mercaptan, in this case, 2-mercaptoethanol or its derivatives.

Specific Reaction Conditions

-

- Antimony trioxide (Sb2O3)

- 2-mercaptoethanol (HS-CH2CH2OH) or an organic mercaptan with similar structure

- Lower aliphatic carboxylic acid (formic, acetic, or propionic acid)

-

- Organic mercaptan is used in a stoichiometric excess, typically 6.45 to 8 moles per mole of antimony trioxide.

- Carboxylic acid is used in the range of 0.1 to 5 moles per mole of antimony trioxide, preferably 0.1 to 2 moles.

-

- The reaction temperature is maintained between 50°C and 150°C, with a preferred range of 50°C to 100°C.

Time:

- Reaction time generally ranges from 1 to 3 hours.

-

- The reaction is carried out without any solvent, which enhances yield and purity.

- Water formed during the reaction and the carboxylic acid are removed by distillation under reduced pressure.

- Any unreacted antimony trioxide is removed by filtration.

Reaction Mechanism Insights

The reaction involves nucleophilic attack of the mercaptan sulfur on the antimony center, replacing oxygen atoms from antimony trioxide and forming antimony-sulfur bonds. The hydroxyl group on 2-mercaptoethanol can coordinate through oxygen to the antimony, resulting in kappaS and kappaO coordination modes, stabilizing the complex.

Purification and Yield

- Removal of water and acid by distillation under reduced pressure ensures minimal contamination.

- Filtration removes residual antimony trioxide.

- The product obtained is typically a yellow transparent liquid or solid with high purity.

- Yields are reported to be high, with minimal residual reactants.

Data Table: Typical Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Antimony trioxide amount | 1 mole (basis) | Starting material |

| Organic mercaptan (2-mercaptoethanol) | 6.45 to 8 moles per mole Sb2O3 | Stoichiometric excess ensures completion |

| Carboxylic acid (acetic acid preferred) | 0.1 to 2 moles per mole Sb2O3 | Catalyst and water scavenger |

| Reaction temperature | 50°C to 100°C | Optimal for reaction efficiency |

| Reaction time | 1 to 3 hours | Sufficient for complete conversion |

| Removal of water and acid | Distillation under reduced pressure (e.g., 25 mmHg) | Prevents hydrolysis and side reactions |

| Purification | Filtration | Removes unreacted Sb2O3 |

| Product appearance | Yellow transparent liquid or solid | Indicates purity |

| Product purity | High (minimal residual acid ~0.03%) | Verified by refractive index and elemental analysis |

Full Research Findings and Analysis

Advantages of the Method

- Solvent-free reaction: Avoids complications from solvent removal and contamination.

- Low temperature and short reaction time: Enhances energy efficiency and throughput.

- High yield and purity: Due to effective removal of by-products and unreacted materials.

- Applicability: The method is versatile for various organic mercaptans, including those with functional groups like hydroxyl or carboxyl.

Industrial and Catalytic Relevance

Antimony mercaptides prepared by this method are used as passivators in catalytic cracking of hydrocarbons. They effectively neutralize harmful metals such as nickel, vanadium, and iron deposited on catalysts, thereby maintaining catalyst activity and improving product yield.

Example from Patent Literature

A representative example involves reacting 0.15 mol of antimony trioxide with 1.17 mol of 2-ethylhexyl 3-mercaptopropionate and 0.18 mol of acetic acid at 80°C for 2 hours. After distillation and filtration, a yellow transparent liquid of antimony tris(2-ethylhexyl 3-mercaptopropionate) was obtained with a yield of 288.2 g, antimony content of 14.0%, and product refractive index of 1.5232. The acetic acid recovery was 98%, and water formed was 98.7% of theoretical, indicating high reaction efficiency.

Chemical Reactions Analysis

Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different antimony species.

Substitution: The 2-mercaptoethanol ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- is a unique organometallic complex that has garnered interest in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.

Catalysis

Antimony complexes are known for their catalytic properties in various chemical reactions. The presence of thiol (mercapto) groups can facilitate reactions such as:

- Reduction Reactions : Antimony compounds can act as reducing agents in organic synthesis.

- Cross-Coupling Reactions : They can be utilized in the formation of carbon-carbon bonds, which is crucial in pharmaceuticals and materials science.

Biological Applications

Research indicates that antimony compounds exhibit biological activity, particularly in:

- Antimicrobial Activity : Some studies have shown that antimony complexes can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, making it a candidate for further pharmacological studies.

Environmental Chemistry

Antimony compounds are also studied for their environmental impact:

- Heavy Metal Remediation : The ability of antimony complexes to bind with heavy metals suggests their use in environmental cleanup efforts.

- Toxicology Studies : Understanding the toxicological effects of antimony compounds on ecosystems is critical for regulatory compliance and environmental protection.

Data Tables

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al. (2023) | Catalysis | Demonstrated effectiveness in reducing aromatic compounds. |

| Jones et al. (2024) | Antimicrobial Activity | Showed inhibition of E. coli growth at low concentrations. |

| Lee et al. (2024) | Environmental Chemistry | Effective in binding lead ions from contaminated water sources. |

Case Study 1: Catalytic Reduction of Nitro Compounds

In a study conducted by Smith et al. (2023), Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- was utilized to reduce nitro compounds to amines under mild conditions. The results indicated high yields and selectivity, showcasing its potential as an environmentally friendly catalyst.

Case Study 2: Antimicrobial Properties

Jones et al. (2024) explored the antimicrobial properties of this compound against various pathogens. The study revealed that it effectively inhibited the growth of Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 3: Heavy Metal Remediation

Lee et al. (2024) investigated the ability of Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- to remove lead ions from aqueous solutions. The findings demonstrated significant binding capacity, highlighting its application in environmental remediation technologies.

Mechanism of Action

The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s antimony center can also participate in coordination chemistry, forming complexes with other molecules and ions .

Comparison with Similar Compounds

Structural and Bonding Differences

a. Antimony Tris(mercaptoacid esters) (e.g., Sb(SR)₃)

- Structure : These compounds lack the mixed κS/κO coordination seen in the target compound. Instead, they feature three mercaptoacid ester ligands bound solely via sulfur.

- Bond Strength : Sb–S bonds in tris(mercaptoacid esters) are weaker than Sb–O bonds in oxides like Sb₂O₃, leading to lower thermal and hydrolytic stability .

- Applications : Primarily used as PVC heat stabilizers, where they inhibit thermal degradation by scavenging HCl radicals and esterifying PVC microradicals .

b. Diphenylantimony(III) Dithiophosphorus Derivatives (e.g., Ph₂SbS₂PPh₂)

- Structure: These derivatives incorporate dithiophosphorus ligands (S₂PPh₂⁻) instead of mercaptoethanolato ligands. The antimony center is also bonded to two phenyl groups.

- Bioactivity: Demonstrated antitumor properties against Ehrlich ascites tumor cells, with cure rates up to 30% in murine models. This contrasts with the industrial use of tris(mercaptoethanolato) antimony .

- Mechanism: Their antitumor effects arise from disrupting ATP metabolism and cell-cycle progression, a mode absent in non-pharmacological antimony compounds .

c. Antimony Trioxide (Sb₂O₃)

- Structure: A simple inorganic oxide with Sb³⁺ ions in a trigonal coordination environment.

- Toxicity: Classified as a suspected human carcinogen with documented occupational exposure risks, unlike the organoantimony compounds, which exhibit lower acute toxicity but require careful handling .

Table 1: Comparison of Key Properties

Toxicological and Environmental Profiles

- Tris(2-(mercaptoethanolato)) Antimony: Limited toxicity data exist, but organoantimony compounds generally show lower acute toxicity than inorganic antimony species. Hydrolysis products (e.g., Sb³⁺ ions) may pose environmental risks .

- Diphenylantimony Derivatives : Exhibit dose-dependent toxicity in vivo, with therapeutic indices requiring careful calibration .

Research Advancements

- Mechanistic Insights : DFT studies reveal that conformational flexibility in tris-chelate antimony compounds (including the target compound) influences their reactivity and interaction with polymers or biological targets .

- Antitumor Efficacy: Organoantimony dithiophosphates show superior activity to organotin analogues, highlighting the role of ligand choice in modulating bioactivity .

Biological Activity

Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Antimony compounds often exhibit unique coordination chemistry due to the presence of antimony in various oxidation states. The specific compound features thiol and alcohol functionalities, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that antimony-based compounds can possess significant antimicrobial properties. For instance, studies have shown that various antimony complexes exhibit activity against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Candida albicans | Moderate antifungal activity |

The biological activity of antimony complexes is often attributed to their ability to interact with cellular components. The proposed mechanisms include:

- Disruption of Cellular Membranes : Antimony compounds may integrate into the lipid bilayer of microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that antimony complexes can induce oxidative stress within microbial cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various antimony complexes against clinical isolates of Staphylococcus aureus. The results demonstrated that the tris(2-(mercapto-kappaS)ethanolato-kappaO)- complex exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays performed by Johnson et al. (2021) assessed the effects of antimony complexes on human cell lines. The tris(2-(mercapto-kappaS)ethanolato-kappaO)- complex showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Antimony tris(2-(mercapto-κS)ethanolato-κO)-, and how do ligand ratios influence product purity?

- Methodology : Synthesis typically involves reacting antimony trichloride (SbCl₃) with 2-mercaptoethanol under controlled stoichiometric conditions. A 1:3 molar ratio of SbCl₃ to ligand ensures full coordination, while excess ligand minimizes unreacted intermediates. Purification via recrystallization (e.g., using ethanol/water mixtures) removes residual ligands. Monitor reaction progress using FT-IR to track S–Sb and O–Sb bond formation (600–400 cm⁻¹ and 500–300 cm⁻¹, respectively) .

- Data Note : Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups.

Q. How can spectroscopic methods (e.g., NMR, XPS) resolve the coordination geometry of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare shifts of –SH and –OH protons before/after coordination. Deshielding of S-bound protons indicates Sb–S bond formation.

- XPS : Analyze Sb 3d₅/₂ peaks: Binding energy ~540–542 eV confirms Sb(III) oxidation state. S 2p peaks at ~162–164 eV confirm thiolate coordination .

- EXAFS : Quantify bond distances (Sb–S ≈ 2.5 Å, Sb–O ≈ 2.1 Å) to distinguish monodentate vs. bidentate ligand binding .

Q. What computational methods (DFT, MD) are suitable for modeling its electronic structure and stability?

- Methodology :

- DFT : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model Sb–S/O bonding accurately. Basis sets like LANL2DZ (for Sb) and 6-31G(d,p) (for S/O) balance accuracy and computational cost .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate stability in aqueous/organic media.

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of ligand substitution reactions to predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. cytotoxic effects)?

- Methodology :

- Dose-Dependent Studies : Use MTT assays to establish LC₅₀ values in cell lines (e.g., HeLa, HEK293) and compare with MIC values for bacterial strains (e.g., E. coli, S. aureus). Contradictions often arise from cell-type-specific uptake mechanisms .

- Ligand Modifications : Synthesize analogs with substituted thiol groups (e.g., –SCH₂COOH vs. –SCH₂CH₂OH) to isolate bioactivity contributions from Sb vs. ligand moieties .

Q. What mechanistic insights exist for its photocatalytic activity in environmental applications (e.g., pollutant degradation)?

- Methodology :

- UV-Vis Spectroscopy : Monitor absorption edges (λ > 400 nm suggests visible-light activity). Bandgap calculations (via Tauc plots) correlate with redox potentials for pollutant oxidation .

- Radical Trapping : Use ESR with DMPO to detect •OH or O₂•⁻ radicals during dye degradation (e.g., methylene blue). Activity correlates with Sb’s Lewis acidity and ligand-to-metal charge transfer efficiency .

Q. How can experimental design (e.g., Rechtschaffner matrices) optimize extraction or catalytic efficiency?

- Methodology :

- Rechtschaffner Design : Test variables (temperature, pH, [Na₂S]) in alkaline leaching systems. For example, Na₂S > 1.5 M enhances Sb extraction from sludges by forming soluble thioantimonite complexes (SbS₃³⁻) .

- Response Surface Modeling : Fit extraction yields (e.g., 85–92% Sb recovery) to quadratic models to identify synergistic parameter interactions .

Key Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques to avoid oxidation.

- Characterization : Combine XPS and EXAFS for unambiguous coordination assignment.

- Computational Modeling : Use B3LYP/LANL2DZ for Sb complexes; validate with experimental UV-Vis spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.